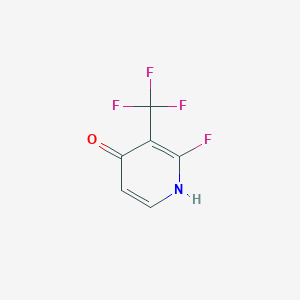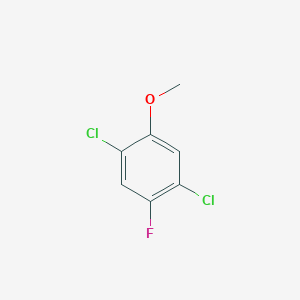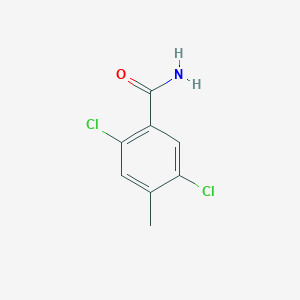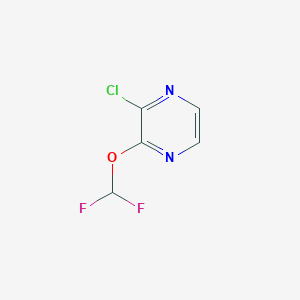
叔丁基(2S)-2-(甲氨基甲基)氮杂环丁烷-1-羧酸酯
描述
“tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O2 . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a azetidine ring, which is a four-membered cyclic amine, with a tert-butyl carboxylate group and a methylaminomethyl group attached .Physical And Chemical Properties Analysis
This compound has a molecular weight of 186.27 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index would typically be determined experimentally.科学研究应用
化学转化
该化合物中的叔丁基具有独特的反应性模式,其特征应用突出显示了这一点 . 由于其拥挤的结构,它被用于各种化学转化 .
生物合成途径
叔丁基在生物合成途径中起着重要作用 . 其独特的结构和反应性模式使其在自然界中具有相关性,其在这些途径中的意义值得注意 .
生物降解途径
除了生物合成途径外,叔丁基也与生物降解途径有关 . 其独特的反应性模式被利用在这些过程中 .
生物催化过程
叔丁基独特的反应性模式及其在生物合成和生物降解途径中的意义为其在生物催化过程中的应用铺平了道路 .
有机发光二极管 (OLED)
该化合物已被用于开发溶液处理的有机发光二极管 (OLED) . 在分子中加入两个叔丁基可以有效提高分子溶解度,并减少纯薄膜中聚集引起的激子自猝灭 .
热活化延迟荧光 (TADF) 发射器
该化合物用于实现溶液可加工的非掺杂热活化延迟荧光 (TADF) 发射器 . 这些发射器效率很高,并且与湿法工艺具有良好的相容性 .
蓝色 TADF 发射器
该化合物用于创建蓝色 TADF 发射器 . 这些发射器已被用于溶液处理的非掺杂 OLED,表现出 25.8% 的创纪录高外量子效率 (EQE) .
全 TADF 白光 OLED
通过采用具有蓝色 TADF 发射器(使用该化合物)作为橙红色 TADF 掺杂剂的基质的单一发射层,实现了具有 27.3% EQE 的全 TADF 白光 OLED .
生化分析
Biochemical Properties
tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tert-butyl group in the compound can influence its reactivity and interaction with biological molecules . It has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins and enzymes can lead to changes in metabolic flux and the regulation of gene expression . These effects can vary depending on the cell type and the concentration of the compound used in experiments .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The tert-butyl group can enhance the compound’s binding affinity to specific protein sites, leading to modulation of enzyme activity . Additionally, the azetidine ring structure can contribute to the compound’s stability and reactivity in biochemical environments .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors to consider in long-term experiments . Studies have shown that the compound can maintain its activity for extended periods, but its effects on cellular function may vary depending on the duration of exposure . Long-term effects observed in in vitro or in vivo studies include changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and enzyme activity . At higher doses, toxic or adverse effects may be observed, including disruption of cellular function and potential toxicity . Threshold effects and dose-response relationships are important considerations in these studies .
Metabolic Pathways
tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites and the activity of key enzymes in these pathways . Its role in metabolic processes can have significant implications for cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation in specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell . Studies have shown that it can accumulate in certain organelles, affecting their function and contributing to its overall biochemical effects .
属性
IUPAC Name |
tert-butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGMIXQZUVFNHU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



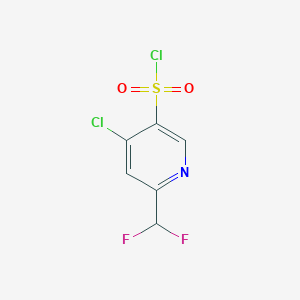
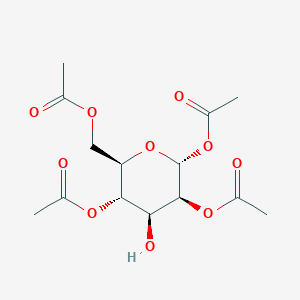

![Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1459792.png)
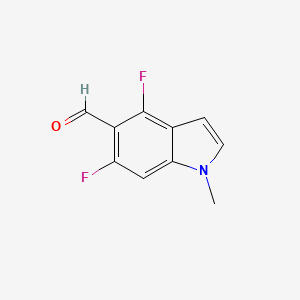
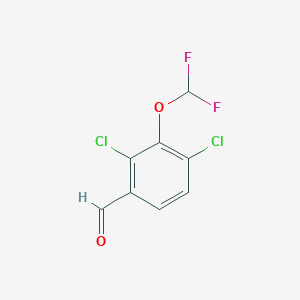

![5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile](/img/structure/B1459800.png)
